Ethyl 2-(2-bromophenyl)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

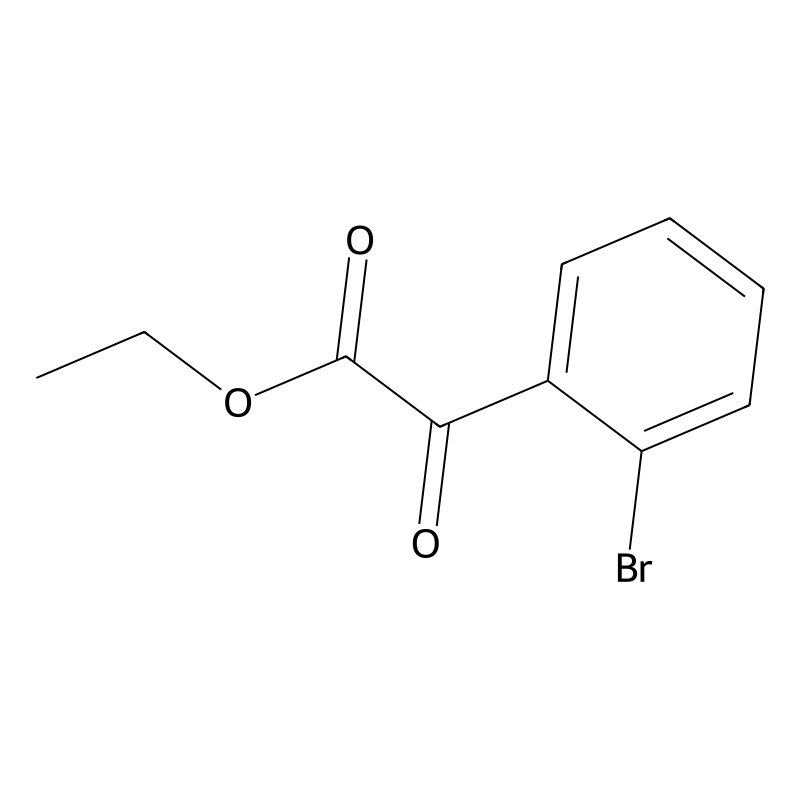

Ethyl 2-(2-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol. It is characterized by the presence of a bromophenyl group attached to a keto ester structure, which contributes to its chemical reactivity and biological properties. The compound is typically encountered as a yellow oil and is soluble in organic solvents such as ethyl acetate and dichloromethane .

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid and alcohol.

These reactions are significant for its application in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of ethyl 2-(2-bromophenyl)-2-oxoacetate has been explored in various studies. It exhibits potential antimicrobial properties and has shown activity against certain cancer cell lines. Its ability to interact with biological targets may be attributed to the bromophenyl moiety, which can influence biological pathways through receptor binding or enzyme inhibition .

Several synthesis methods have been reported for ethyl 2-(2-bromophenyl)-2-oxoacetate:

- From Ethanol and 2-(2-bromophenyl)-2-oxoacetic Acid:

- Alternative Methods:

Ethyl 2-(2-bromophenyl)-2-oxoacetate finds applications in:

- Pharmaceutical Research: As an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: In the formulation of pesticides or herbicides due to its biological activity.

- Material Science: As a building block for polymers or functional materials .

Studies on the interactions of ethyl 2-(2-bromophenyl)-2-oxoacetate with various biological systems have revealed its potential as a lead compound for drug development. Its interactions with enzymes and receptors are under investigation to elucidate its mechanism of action and therapeutic potential. For instance, its ability to inhibit specific enzymes involved in metabolic pathways has been documented, suggesting possible applications in metabolic disorders .

Ethyl 2-(2-bromophenyl)-2-oxoacetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7 | 0.97 |

| Methyl 2-(3-bromophenyl)-2-oxoacetate | 81316-36-1 | 0.95 |

| Methyl 2-(4-bromophenyl)-2-oxoacetate | 57699-28-2 | 0.97 |

| Methyl 2-(4-cyanophenyl)-2-oxoacetate | Not Available | Not Available |

| Methyl 2-(3-fluorophenyl)-2-oxoacetate | Not Available | Not Available |

Uniqueness

The uniqueness of ethyl 2-(2-bromophenyl)-2-oxoacetate lies in its specific bromine substitution pattern, which influences its reactivity and biological interactions differently compared to similar compounds. This structural feature may enhance its selectivity and potency against specific biological targets, making it a valuable compound in medicinal chemistry .

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

Ethyl 2-(2-bromophenyl)-2-oxoacetate possesses the Chemical Abstracts Service registry number 62123-82-4 and adheres to the International Union of Pure and Applied Chemistry nomenclature system as ethyl 2-(2-bromophenyl)-2-oxoacetate [1] [2] [3]. The compound exhibits the molecular formula C₁₀H₉BrO₃ with a molecular weight of 257.08 g/mol [1] [4] [5]. The structural representation includes a brominated benzene ring attached to an α-dicarbonyl ester moiety, where the bromine atom occupies the ortho position relative to the acetyl group attachment point.

The canonical Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)C(=O)C1=CC=CC=C1Br [1], while the International Chemical Identifier string reads InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 [2]. The corresponding International Chemical Identifier Key is recorded as ODUHAMLUWOLQKF-UHFFFAOYSA-N [1] [2]. The molecular structure features two distinct carbonyl functionalities: a ketone carbon directly bonded to the aromatic ring and an ester carbon providing the ethyl ester terminus.

Molecular Geometry and Stereoelectronic Features

The molecular architecture of ethyl 2-(2-bromophenyl)-2-oxoacetate encompasses a planar aromatic system with the 2-bromophenyl substituent maintaining coplanarity with the adjacent ketone functionality. The α-dicarbonyl structural motif introduces significant electronic conjugation between the aromatic ring and the carbonyl systems, influencing the overall electronic distribution throughout the molecule. The bromine substituent in the ortho position relative to the carbonyl attachment site contributes substantial steric and electronic effects due to its proximity to the reaction center.

The compound exhibits characteristic α-dicarbonyl geometry with the two carbonyl groups positioned adjacently, creating a highly electrophilic center. This structural arrangement facilitates various chemical transformations typical of α-dicarbonyl compounds [6] [7] [8]. The ethyl ester portion adopts a typical aliphatic ester conformation, with the ethoxy group extending away from the aromatic core to minimize steric interactions.

The ortho-bromine substitution pattern introduces both inductive electron-withdrawing effects and potential steric hindrance, affecting the reactivity and spectroscopic properties of the molecule. The halogen atom's van der Waals radius and electronegativity significantly influence the molecular electrostatic potential distribution and intermolecular interactions.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for ethyl 2-(2-bromophenyl)-2-oxoacetate remains limited in the available literature, related crystallographic studies of similar brominated aromatic α-dicarbonyl compounds provide valuable insights into expected solid-state arrangements [9]. The compound is reported to exist as a liquid at ambient temperature [10], indicating relatively weak intermolecular forces and molecular packing arrangements that favor the liquid phase under standard conditions.

The molecular packing in the solid state would be expected to involve intermolecular interactions between the bromine atoms and carbonyl oxygen atoms, typical of halogenated aromatic compounds. The α-dicarbonyl functionality provides multiple sites for potential hydrogen bonding and dipole-dipole interactions with neighboring molecules.

Thermochemical Properties

Melting Point and Phase Behavior

Ethyl 2-(2-bromophenyl)-2-oxoacetate exists as a liquid at room temperature [10], distinguishing it from the related ethyl 2-(2-bromophenyl)acetate, which exhibits a melting point range of 35-38°C [11] [12]. This phase behavior difference reflects the influence of the additional carbonyl group in the α-dicarbonyl structure, which affects intermolecular interactions and crystal packing efficiency.

The liquid state at ambient conditions suggests relatively weak intermolecular forces predominating in the pure compound. The absence of strong hydrogen bonding donors in the molecular structure contributes to the lower melting point compared to analogous compounds containing hydroxyl or amine functionalities.

Solubility Profile in Organic Solvents

The compound demonstrates solubility characteristics typical of α-dicarbonyl esters, showing good solubility in organic solvents such as ethyl acetate and dichloromethane . The presence of both polar carbonyl functionalities and the lipophilic aromatic ring with ethyl ester group provides a balanced hydrophilic-lipophilic character that facilitates dissolution in moderately polar organic media.

Related compounds in this structural class exhibit moderate solubility in organic solvents with similar polarity characteristics [14]. The calculated logarithm of the partition coefficient (LogP) value of 2.19490 [5] indicates moderate lipophilicity, consistent with the observed solubility behavior in organic solvents while maintaining limited water solubility.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Signatures

The Nuclear Magnetic Resonance spectroscopic profile of ethyl 2-(2-bromophenyl)-2-oxoacetate exhibits characteristic resonances reflecting its α-dicarbonyl ester structure. The aromatic proton region typically displays complex multipicity patterns due to the ortho-bromine substitution effect on the benzene ring's electronic environment [15] [16] [17].

The ethyl ester portion generates the expected triplet-quartet pattern characteristic of ethyl groups, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet [18]. The chemical shift values for these resonances are influenced by the electron-withdrawing nature of the adjacent ester carbonyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinctive signals in the carbonyl region, with the ketone carbon typically appearing around 190-200 parts per million and the ester carbonyl carbon resonating in the 170-185 parts per million range [19]. The aromatic carbon signals appear in the expected 125-150 parts per million region, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the halogen's deshielding effect.

Infrared Vibrational Modes

The infrared spectroscopic fingerprint of ethyl 2-(2-bromophenyl)-2-oxoacetate displays characteristic absorption bands corresponding to its functional groups. The compound exhibits two distinct carbonyl stretching frequencies reflecting the ketone and ester functionalities [20] [21] [22]. The ketone carbonyl typically absorbs at higher frequency (approximately 1680-1700 cm⁻¹) compared to the ester carbonyl (approximately 1730-1750 cm⁻¹).

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches of the ethyl group manifest in the 2800-3000 cm⁻¹ range. The aromatic carbon-carbon stretching modes contribute to the fingerprint region between 1400-1600 cm⁻¹, with the bromine substitution pattern influencing the exact frequencies and intensities of these bands.

The ester functionality contributes additional characteristic bands, including carbon-oxygen single bond stretching around 1050-1150 cm⁻¹ and various deformation modes in the lower frequency regions. The presence of the bromine atom introduces carbon-bromine stretching vibrations typically observed below 700 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 2-(2-bromophenyl)-2-oxoacetate reveals characteristic fragmentation pathways typical of α-dicarbonyl esters and brominated aromatic compounds [23] [24] [25]. The molecular ion peak appears at m/z 257/259 due to the bromine isotope pattern (⁷⁹Br and ⁸¹Br), providing a distinctive signature for the compound's identification.

Common fragmentation pathways include the loss of the ethoxy group (45 mass units) from the molecular ion, generating a fragment at m/z 212/214. Additional fragmentation involves the loss of carbon monoxide (28 mass units) from the ketone functionality, a characteristic reaction of α-dicarbonyl compounds. The brominated aromatic portion tends to retain the halogen atom during fragmentation, contributing to the isotope pattern observed in daughter ions.

Acid Chloride Route with Thionyl Chloride

The acid chloride methodology constitutes one of the most reliable and widely employed synthetic routes for preparing ethyl 2-(2-bromophenyl)-2-oxoacetate. This approach leverages the high reactivity of acid chlorides toward nucleophilic attack by alcohols, providing a direct pathway to ester formation [1].

The standard procedure involves treating 2-(2-bromophenyl)-2-oxoacetic acid with thionyl chloride to generate the corresponding acid chloride intermediate. In a typical reaction, 2-(2-bromophenyl)-2-oxoacetic acid (10 grams, 43.66 millimoles, 1.00 equivalent) is dissolved in ethanol (80 milliliters), followed by dropwise addition of thionyl chloride (20 milliliters) with constant stirring [1]. The reaction mixture is maintained at 80 degrees Celsius for 12 hours in an oil bath, resulting in the formation of ethyl 2-(2-bromophenyl)-2-oxoacetate in 80 percent yield [1].

The mechanistic pathway proceeds through formation of the acid chloride intermediate, which undergoes rapid nucleophilic substitution with ethanol. The bromine substituent in the ortho position relative to the carbonyl group influences the electronic properties of the aromatic system, affecting both the reactivity of the acid chloride and the stability of the final product [2]. The presence of the α-dicarbonyl functionality creates a highly electrophilic center that facilitates the esterification process .

Post-reaction workup involves concentration under vacuum, followed by dissolution in ethyl acetate and washing with water to remove excess thionyl chloride and hydrochloric acid byproducts [1]. The organic phase is dried over anhydrous sodium sulfate before purification via column chromatography using ethyl acetate and petroleum ether in a 1:5 ratio [1].

Direct Condensation Using Ethanol

Direct condensation methodology offers an alternative approach that eliminates the need for acid chloride intermediates. This procedure involves the direct reaction between the carboxylic acid and ethanol under acidic catalysis . While this method presents certain advantages in terms of operational simplicity, it typically requires more stringent reaction conditions and longer reaction times compared to the acid chloride route.

The reaction mechanism follows the Fischer esterification pathway, proceeding through protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and elimination of water [5]. The presence of the brominated aromatic ring and the α-dicarbonyl system influences the reactivity pattern, with the electron-withdrawing nature of these substituents enhancing the electrophilicity of the carbonyl carbon .

Temperature optimization studies indicate that reaction temperatures between 60 and 100 degrees Celsius provide optimal conversion rates while minimizing thermal decomposition of the product . The use of excess ethanol drives the equilibrium toward ester formation, with typical yields ranging from 70 to 85 percent under optimized conditions [6].

Modern Catalytic Strategies

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating esterification reactions while maintaining high selectivity and yield [7] [8]. This methodology exploits the ability of microwave radiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [9] [10].

Optimized microwave conditions for ethyl 2-(2-bromophenyl)-2-oxoacetate synthesis typically employ temperatures between 100 and 130 degrees Celsius with irradiation times ranging from 10 to 60 minutes [11]. Under these conditions, yields of 67 to 78 percent can be achieved, representing a substantial improvement in reaction efficiency compared to traditional heating methods [11].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, leading to more efficient energy transfer and reduced thermal gradients [7]. This selective heating pattern is particularly beneficial for reactions involving polar intermediates, such as those encountered in α-dicarbonyl ester synthesis [8].

Reaction parameter optimization studies demonstrate that microwave power settings between 100 and 300 watts provide optimal results [8] [9]. Higher power settings may lead to rapid temperature increases that can cause decomposition of thermally sensitive intermediates [7]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile showing superior performance compared to non-polar alternatives [10].

Flow Chemistry Applications

Flow chemistry methodologies represent the cutting edge of synthetic technology, offering unprecedented control over reaction parameters and enabling continuous production of target compounds [12] [13] [14]. These systems provide enhanced heat and mass transfer, precise residence time control, and improved safety profiles compared to batch processes [15].

Typical flow chemistry setups for ethyl 2-(2-bromophenyl)-2-oxoacetate synthesis employ polytetrafluoroethylene tubing reactors with internal diameters of 0.78 millimeters, coiled and immersed in temperature-controlled oil baths [14]. Reagent solutions are delivered using precision syringe pumps, with flow rates optimized to provide residence times between 2 and 40 minutes [12] [14].

Temperature profiles in flow reactors can be precisely controlled, with optimal conditions typically involving temperatures between 200 and 250 degrees Celsius [12]. The enhanced heat transfer characteristics of flow systems enable these elevated temperatures while maintaining product stability [13]. Pressurization using back-pressure regulators (typically 75 pounds per square inch) prevents solvent vaporization and ensures consistent flow characteristics [14].

Yield optimization in flow systems demonstrates superior performance compared to batch processes, with conversions ranging from 60 to 90 percent depending on specific reaction conditions [12] [13]. The ability to rapidly screen multiple reaction conditions in flow systems facilitates efficient process development and optimization [15].

Critical Reaction Parameters

Temperature and Pressure Optimization

Temperature control represents one of the most critical parameters in the synthesis of ethyl 2-(2-bromophenyl)-2-oxoacetate, directly influencing both reaction rate and product selectivity [11] [16]. Comprehensive temperature studies demonstrate that optimal reaction temperatures lie within the range of 80 to 130 degrees Celsius, depending on the specific synthetic methodology employed [1] [11].

Lower temperatures (below 60 degrees Celsius) result in incomplete conversion and extended reaction times, while temperatures exceeding 150 degrees Celsius may lead to thermal decomposition of the α-dicarbonyl system [11]. The bromine substituent provides additional thermal stability compared to unsubstituted analogs, enabling the use of elevated temperatures in certain synthetic protocols .

Pressure optimization studies reveal that elevated pressures can significantly enhance reaction efficiency, particularly in carbonylation-based syntheses [17]. Pressures ranging from 1 to 16 bar have been systematically evaluated, with optimal conditions typically involving 5 to 10 bar for most synthetic protocols [17] [12]. Higher pressures improve carbon monoxide incorporation in carbonylative routes while maintaining reasonable equipment requirements [13].

The relationship between temperature and pressure follows predictable thermodynamic principles, with elevated pressures enabling higher reaction temperatures while preventing solvent vaporization [14]. This synergistic effect is particularly pronounced in flow chemistry applications, where precise control of both parameters enables optimal reaction conditions [12].

Solvent Selection and Reagent Stoichiometry

Solvent selection exerts profound influence on reaction efficiency, product selectivity, and purification requirements [17] [16]. Systematic solvent screening studies indicate that polar aprotic solvents generally provide superior performance for ethyl 2-(2-bromophenyl)-2-oxoacetate synthesis compared to protic or non-polar alternatives [17].

Tetrahydrofuran emerges as an optimal solvent choice for many synthetic protocols, providing excellent solubility for both reactants and products while maintaining chemical inertness under reaction conditions [17] [16]. Dichloromethane and toluene represent viable alternatives, particularly for reactions requiring enhanced thermal stability or specific solubility characteristics [17] [13].

Reagent stoichiometry optimization demonstrates that slight excess of the esterifying agent (1.0 to 1.5 equivalents) typically provides optimal conversion while minimizing waste [16] [18]. The use of larger excesses may improve conversion rates but increases purification complexity and operational costs [16].

The influence of water content on reaction efficiency cannot be understated, with moisture levels exceeding 0.5 percent leading to significant decreases in yield due to competing hydrolysis reactions [6]. Rigorous exclusion of moisture through the use of molecular sieves or anhydrous reaction conditions represents a critical requirement for optimal performance [6].

Purification and Isolation Techniques

Column Chromatography Conditions

Column chromatography represents the gold standard for purification of ethyl 2-(2-bromophenyl)-2-oxoacetate, providing high purity products suitable for subsequent synthetic transformations [19] [20]. Optimal chromatographic conditions have been extensively investigated, with silica gel serving as the preferred stationary phase due to its compatibility with α-dicarbonyl compounds [19] [21].

The mobile phase composition critically influences separation efficiency, with ethyl acetate and petroleum ether mixtures providing optimal resolution [1] [19]. A gradient elution system beginning with petroleum ether/ethyl acetate (20:1) and progressing to (5:1) enables effective separation of the target compound from synthetic impurities and unreacted starting materials [19] [20].

Column loading represents another critical parameter, with sample-to-silica ratios between 1:20 and 1:50 providing optimal separation efficiency [21]. Higher loading ratios may result in incomplete separation, while lower ratios increase solvent consumption and processing time [21]. The use of pre-packed silica gel columns with particle sizes between 200 and 400 mesh ensures consistent flow rates and reproducible separations [6].

Detection and monitoring of the separation process typically employs thin-layer chromatography using identical mobile phase compositions [19]. The α-dicarbonyl functionality provides characteristic ultraviolet absorption, enabling detection at 254 nanometers [19]. Retention factor values for ethyl 2-(2-bromophenyl)-2-oxoacetate typically range from 0.4 to 0.6 under standard conditions [22].

Recrystallization Solvent Systems

Recrystallization techniques provide an alternative purification approach that can achieve high purity levels while offering operational simplicity [23] [24]. The selection of appropriate recrystallization solvents requires careful consideration of solubility characteristics, thermal stability, and crystal formation kinetics [23] [25].

Ethanol emerges as a preferred recrystallization solvent for ethyl 2-(2-bromophenyl)-2-oxoacetate, providing favorable solubility characteristics and enabling formation of well-defined crystals [23] [24]. The compound demonstrates high solubility in hot ethanol while exhibiting reduced solubility upon cooling, facilitating efficient crystal formation [23].

Mixed solvent systems offer additional flexibility for challenging purifications, with ethanol-water mixtures (typically 7:3 to 5:5 ratios) providing enhanced selectivity for certain impurity profiles [25] [26]. The addition of water reduces the overall solubility, enabling recrystallization from more dilute solutions and improving recovery yields [26].

The recrystallization process typically involves dissolution in a minimum volume of hot solvent, followed by slow cooling to room temperature and subsequent cooling in an ice bath [23] [24]. This controlled cooling profile promotes formation of large, well-formed crystals that facilitate filtration and drying [25]. Seed crystal addition may be employed to induce crystallization in supersaturated solutions [23].

Recovery yields from recrystallization procedures typically range from 70 to 85 percent, depending on the specific solvent system and impurity profile [23] [24]. Purity levels achieved through recrystallization generally fall within the range of 94 to 98 percent, making this technique suitable for final purification steps [27] [23].